molecular formula C8H16ClNO2S B2921647 2-Methylsulfonyl-6-azaspiro[3.4]octane;hydrochloride CAS No. 2378503-40-1

2-Methylsulfonyl-6-azaspiro[3.4]octane;hydrochloride

Cat. No. B2921647
CAS RN: 2378503-40-1
M. Wt: 225.73
InChI Key: ZQPPHDBRIYCIOO-UHFFFAOYSA-N
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Description

2-Methylsulfonyl-6-azaspiro[3.4]octane;hydrochloride is a chemical compound with the CAS Number: 2378503-40-1 . It has a molecular weight of 225.74 .


Synthesis Analysis

The synthesis of 2-azaspiro[3.4]octane, a similar compound, has been explained in a study . Three successful routes for the synthesis were developed. One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring . All three approaches employ readily available starting materials with conventional chemical transformations and minimal chromatographic purifications to afford the title compound .


Molecular Structure Analysis

The IUPAC Name of the compound is 2-(methylsulfonyl)-6-azaspiro[3.4]octane hydrochloride . The InChI Code is 1S/C8H15NO2S.ClH/c1-12(10,11)7-4-8(5-7)2-3-9-6-8;/h7,9H,2-6H2,1H3;1H .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 225.74 . More detailed physical and chemical properties are not available in the current resources.

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for the compound can be found on the product link .

properties

IUPAC Name

2-methylsulfonyl-6-azaspiro[3.4]octane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2S.ClH/c1-12(10,11)7-4-8(5-7)2-3-9-6-8;/h7,9H,2-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPPHDBRIYCIOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CC2(C1)CCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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